Phosalone

Description

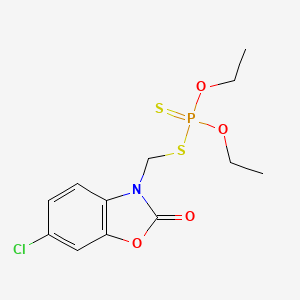

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUNQDKNJZEDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClNO4PS2 | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024259 | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC] Odor like garlic; [HSDB] White crystals; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

100 °C c.c. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons, In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C), In water, 3.05mg/L at 25 °C, 0.00305 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0003 (very poor) | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.338 g/mL at 20 °C, 1.4 g/cm³ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000005 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, Colorless | |

CAS No. |

2310-17-0 | |

| Record name | Phosalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2310-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosalone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002310170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448B85HT8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.5-48 °C, 46 °C | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Phosalone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalone is an organophosphate insecticide and acaricide characterized by its distinct chemical structure and biological activity as an acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, and the experimental protocols used to evaluate its biological effects. The information is presented to support research and development activities in toxicology, pharmacology, and pesticide science.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as S-[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate (B1214789).[1][2] It is a colorless crystalline solid with a characteristic garlic-like odor.[1][3]

Chemical Structure

The molecular structure of this compound consists of a benzoxazolone ring system linked to a phosphorodithioate moiety.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its environmental fate, transport, and formulation development.

| Property | Value | Reference |

| IUPAC Name | S-[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate | [1][2] |

| CAS Number | 2310-17-0 | [1][4] |

| Chemical Formula | C₁₂H₁₅ClNO₄PS₂ | [1][4] |

| Molecular Weight | 367.81 g/mol | [4] |

| Appearance | Colorless crystalline solid | [1] |

| Odor | Garlic-like | [3] |

| Melting Point | 47.5 to 48 °C | [1] |

| Density | 1.39 g/cm³ | [1] |

| Water Solubility | 3.05 mg/L | [1] |

| Solubility in Organic Solvents | Soluble in many organic solvents | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1]

Signaling Pathway of Acetylcholinesterase and its Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve impulse at cholinergic synapses. This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, which can cause paralysis and ultimately death in insects and other target organisms.

Caption: Signaling pathway of acetylcholinesterase and its inhibition by this compound.

Bioactivation and Detoxification

This compound itself is a relatively weak inhibitor of AChE. However, it undergoes metabolic bioactivation in the target organism, primarily through the action of cytochrome P450 enzymes. This process converts the phosphorodithioate (P=S) group to a phosphate (B84403) (P=O) group, forming the more potent oxygen analog, this compound-oxon. This oxon is a much stronger inhibitor of AChE.

Subsequently, detoxification pathways, including hydrolysis by esterases and conjugation reactions, metabolize both this compound and its oxon into less toxic, water-soluble compounds that can be excreted from the body.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE activity is commonly quantified using the Ellman's method, a colorimetric assay.

Principle of the Ellman's Assay

This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the reaction decreases.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro acetylcholinesterase inhibition assay.

Caption: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Detailed Methodology

Materials and Reagents:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

This compound solution (for test wells) or buffer/solvent (for control wells)

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Conclusion

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological mode of action of the organophosphate insecticide this compound. The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase, a process that is enhanced by metabolic bioactivation. The provided experimental protocol for the in vitro acetylcholinesterase inhibition assay offers a standardized method for quantifying the inhibitory potency of this compound and other potential inhibitors. This information serves as a valuable resource for researchers and professionals engaged in the study and development of pesticides and neuroactive compounds.

References

- 1. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by this compound via Bioactivation -Applied Biological Chemistry | Korea Science [koreascience.kr]

- 4. google.com [google.com]

Phosalone CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the organophosphate compound phosalone, covering its chemical identity, physicochemical properties, synthesis, mechanism of action, toxicology, environmental fate, and analytical methodologies.

Chemical Identity

-

Common Name: this compound

-

Preferred IUPAC Name: S-[(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl] O,O-diethyl phosphorodithioate[1]

-

Other IUPAC Names: 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one[2]

-

Chemical Class: Organophosphate insecticide[3]

Physicochemical Properties

This compound is a white crystalline solid with a characteristic garlic-like odor.[1] It is a non-systemic insecticide and acaricide. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 367.80 g/mol | |

| Melting Point | 47.5 to 48 °C | [1] |

| Density | 1.39 g/cm³ | [1] |

| Water Solubility | 3.05 mg/L | [1] |

| Solubility in Organic Solvents | Soluble in many organic solvents. | [1] |

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg at 25°C | |

| Log P (Octanol-Water Partition Coefficient) | 4.01 at 20°C | [5] |

Synthesis of this compound

This compound is synthesized through a multi-step chemical process. The general synthetic route involves the condensation of sodium or ammonium (B1175870) diethyldithiophosphates with 6-chloro-3-chloromethylbenzoxazolone.[3]

Logical Diagram of this compound Synthesis

Caption: General synthesis pathway of this compound.

Mechanism of Action

Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[6][7] AChE is crucial for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132).[6] this compound irreversibly binds to and phosphorylates the serine hydroxyl group in the active site of AChE.[7] This inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[6][8] This hyperstimulation disrupts neurotransmission, leading to paralysis and death in insects.[7]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: this compound inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Induction of Cellular Senescence

Recent studies have suggested that organophosphates like this compound can induce cellular senescence. This process is thought to be mediated through the activation of the p53 tumor suppressor protein and its downstream effector, p21.[9][10] Stress signals can activate the p53 pathway, leading to cell cycle arrest and senescence.[9]

p53-Mediated Cellular Senescence Pathway

Caption: this compound-induced cellular stress can lead to senescence via the p53/p21 pathway.

Toxicology

This compound is classified as a moderately toxic compound. The acute toxicity values are presented below.

| Toxicity Metric | Value | Species | Reference(s) |

| Oral LD₅₀ | 85 mg/kg | Rat | [1] |

| Dermal LD₅₀ | 390 mg/kg | Rat | [1] |

Exposure to this compound can cause symptoms characteristic of organophosphate poisoning, including miosis, hypersalivation, sweating, and in severe cases, respiratory failure.[1]

Metabolic Fate

This compound is metabolized in both animals and plants. The primary metabolic pathway involves oxidation to its more toxic oxygen analog, this compound-oxon, followed by hydrolysis.[11]

Metabolic Pathway of this compound

Caption: Simplified metabolic pathway of this compound in organisms.

Environmental Fate

This compound exhibits moderate persistence in the environment. It undergoes degradation in soil and water, with photolysis being a significant degradation pathway in aqueous environments.[5] The half-life of this compound in water at pH 5 is rapid, approximately 15-20 minutes.[5]

Analytical Methodologies

The determination of this compound residues in various matrices such as food and environmental samples is crucial for regulatory monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: HPLC-UV for this compound Residue Analysis in Fruits

This protocol provides a general methodology for the determination of this compound residues in fruit samples using HPLC with UV detection.

1. Sample Preparation (Extraction and Clean-up):

- Homogenization: A representative sample of the fruit is homogenized.

- Extraction: A known weight of the homogenized sample is extracted with a suitable solvent mixture, such as hexane (B92381) and acetone (B3395972) (50:50 v/v).[12] The mixture is agitated to ensure efficient extraction.

- Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C18 SPE cartridge to remove interfering matrix components.[12] The cartridge is first conditioned with an appropriate solvent. After loading the sample extract, interfering compounds are washed away, and this compound is then eluted with a suitable solvent like hexane.[12]

- Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.

- Column: A C8 or C18 reversed-phase column is typically employed.[12]

- Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), is used for separation.[12]

- Flow Rate: A typical flow rate is 1.0 mL/min.[12]

- Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance.

- Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a standard of known concentration.

Experimental Workflow for HPLC Analysis of this compound Residues

Caption: Workflow for the analysis of this compound residues in food samples by HPLC.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: ENT 27163) [sitem.herts.ac.uk]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. fao.org [fao.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Senescence Regulation by the p53 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

The Toxicological Profile of Phosalone in Non-Target Organisms: An In-depth Technical Guide

An Overview of the Ecotoxicological Impact of a Broad-Spectrum Organophosphate Insecticide

Phosalone, an organophosphate insecticide and acaricide, has been utilized in agriculture for the control of a wide range of pests on various crops.[1][2] However, its broad-spectrum nature raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in non-target species, including aquatic organisms, birds, bees, and mammals. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its environmental and health implications.

Acute and Chronic Toxicity Data

The toxicity of this compound to non-target organisms has been evaluated through numerous studies. The following tables summarize the key quantitative data, providing a comparative look at its effects across different species and exposure routes.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Test Duration | Endpoint | Value (mg/L) | Classification |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | LC50 | 0.05 - 0.11 | Very Highly Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.3 - 0.63 | Highly Toxic |

| Goldfish (Carassius auratus) | - | LC50 | 2 | - |

| Harlequin fish (Rasbora heteromorpha) | 96 hours | LC50 | 3.4 | - |

| Grass Carp (Ctenopharyngodon idella) | 24 hours | LC50 | 2.8 | - |

| 48 hours | LC50 | 2.4 | - | |

| 72 hours | LC50 | 2.0 | - | |

| 96 hours | LC50 | 1.6 | - | |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.0012 | Very Highly Toxic |

Data compiled from multiple sources.[1][3][4]

Table 2: Acute and Dietary Toxicity of this compound to Avian Species

| Species | Exposure Route | Endpoint | Value (mg/kg) | Classification |

| Mallard Duck (Anas platyrhynchos) | Acute Oral | LD50 | > 2150 | Slightly Toxic |

| 8-day Dietary | LC50 | 1659 ppm | Slightly Toxic | |

| Bobwhite Quail (Colinus virginianus) | 8-day Dietary | LC50 | 2033 ppm | Slightly Toxic |

| Pheasant (Phasianus colchicus) | Oral | LD50 | 290 | - |

| Chicken (Gallus gallus domesticus) | Subcutaneous | LD50 | 350 | - |

Data compiled from multiple sources.[1][3]

Table 3: Acute Toxicity of this compound to Honeybees (Apis mellifera)

| Exposure Route | Endpoint | Value (µ g/bee ) | Classification | | :--- | :--- | :--- | :--- | :--- | | Contact | LD50 | 8.97 | Moderately to Highly Toxic | | Oral | LD50 | 3.67 | Highly Toxic |

Data compiled from multiple sources.[5]

Table 4: Acute Toxicity of this compound in Mammals

| Species | Exposure Route | Endpoint | Value (mg/kg) |

| Rat (male) | Oral | LD50 | 82 - 205 |

| Rat (female) | Oral | LD50 | 90 - 170 |

| Rat | Dermal | LD50 | 350 - 1500 |

| Mouse | Oral | LD50 | 73 - 205 |

| Guinea Pig | Oral | LD50 | 82 - 380 |

| Rabbit | Dermal | LD50 | > 1000 - > 2000 |

| Cat | Oral | LD50 | 112 |

| Dog | Oral | LD50 | > 1600 |

Data compiled from multiple sources.[1][6][7]

Table 5: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL) of this compound

| Species | Study Duration | Endpoint | NOAEL |

| Rat | 8 weeks (dietary) | Brain Cholinesterase Inhibition | 10 ppm (equal to 0.87 mg/kg bw/day) |

| Rat | 5 weeks (oral gavage) | Brain Cholinesterase Inhibition | 7.5 mg/kg bw/day |

| Rat | 2 years (dietary) | Brain Cholinesterase Depression | 50 ppm (equivalent to 2.5 mg/kg bw/day) |

| Dog | - | Cholinesterase Inhibition | - |

| Mouse | Lifetime (dietary) | Brain Cholinesterase Depression | 150 ppm (equal to 23 mg/kg bw/day) |

Data compiled from multiple sources.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[8][9][10][11] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which can cause a range of neurotoxic effects, paralysis, and ultimately death in exposed organisms.[9][10][12] this compound itself is a weak inhibitor of cholinesterase; however, its oxygen analog (this compound-oxon), formed through metabolic activation, is a more potent inhibitor.[1][13]

References

- 1. benchchem.com [benchchem.com]

- 2. oecd.org [oecd.org]

- 3. benchchem.com [benchchem.com]

- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 7. content.fera.co.uk [content.fera.co.uk]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. content.fera.co.uk [content.fera.co.uk]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]

Photolytic Degradation of Phosalone in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the photolytic degradation of the organophosphorus pesticide phosalone in aqueous environments. Due to a scarcity of studies on the direct photolysis of this compound, this guide also incorporates data from photocatalytic degradation, hydrolysis, and metabolic studies to infer potential degradation pathways and products.

Introduction to this compound and its Environmental Fate

This compound (S-6-chloro-2,3-dihydro-2-oxobenzoxazol-3-ylmethyl O,O-diethyl phosphorodithioate) is a non-systemic insecticide and acaricide.[1] Its presence in aqueous environments through agricultural runoff and other means necessitates an understanding of its fate and persistence. Photodegradation is a key abiotic process that can lead to the transformation of pesticides in water.[2] this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting its susceptibility to direct photolysis by sunlight.[3]

Photolytic and Photocatalytic Degradation Kinetics

Studies on the direct photolysis of this compound in aqueous solutions are limited. However, research on its photocatalytic degradation provides insights into its light-induced decomposition.

In a study on the photocatalytic degradation of this compound in the presence of titanium dioxide (TiO2) under UV light, the degradation was found to follow pseudo-first-order kinetics.[4] The degradation rate of this compound was low in the absence of the TiO2 photocatalyst, indicating that direct photolysis may be a slower process.[4]

Table 1: Kinetic Data for the Photocatalytic Degradation of this compound in Aqueous TiO2 Suspension [4]

| Parameter | Value | Conditions |

| Half-life (t½) | 15 min | 20 ppm this compound, optimized TiO2, UV illumination |

| Rate Constant (k) | 0.0532 min⁻¹ | 20 ppm this compound, optimized TiO2, UV illumination |

Degradation Products

The identification of specific degradation products from the direct photolysis of this compound in water is not well-documented in the available literature. However, information from hydrolysis and metabolic studies can be used to predict potential photoproducts.

Hydrolysis Products

This compound is relatively stable in acidic and neutral aqueous solutions but hydrolyzes in alkaline conditions.[5] The principal hydrolysis products identified are:

Metabolic Products in Animals

Metabolism studies in animals reveal several transformation products that could potentially be formed through photolytic pathways, particularly oxidative processes. These include:

-

This compound Oxon: Oxidation of the phosphorodithioate (B1214789) group (P=S) to the phosphate (B84403) group (P=O).[5]

-

Thiol, Sulfide, Sulfoxide, and Sulfone derivatives: Transformations of the sulfur-containing moiety.[5]

-

Cleavage Products: O,O-diethyl dithiophosphoric acid and O,O-diethyl thiophosphoric acid.[5]

Table 2: Known and Potential Degradation Products of this compound

| Degradation Process | Product Name | Chemical Structure (if available) | Reference |

| Hydrolysis | 6-chlorobenzoxazolone | C₇H₄ClNO₂ | [3][5] |

| Hydrolysis | O,O-diethyl phosphorodithioate | C₄H₁₁O₂PS₂ | [5] |

| Hydrolysis | Formaldehyde | CH₂O | [3] |

| Metabolism (potential photoproduct) | This compound Oxon | C₁₂H₁₅ClNO₅PS | [5] |

| Metabolism (potential photoproduct) | 6-chloro-3-mercaptomethyl-2-oxobenzoxazole (thiol) | C₈H₆ClNO₂S | [5] |

| Metabolism (potential photoproduct) | Diethyldithiophosphoric acid | C₄H₁₁O₂PS₂ | [5] |

| Metabolism (potential photoproduct) | Diethylthiophosphoric acid | C₄H₁₁O₃PS | [5] |

Proposed Photolytic Degradation Pathway

Based on the principles of pesticide photochemistry and the known degradation products from related processes, a plausible photolytic degradation pathway for this compound in aqueous solution is proposed below. This pathway involves initial photo-oxidation and cleavage of the phosphorus-containing side chain, followed by further transformation of the benzoxazolone moiety.

Caption: Proposed photolytic degradation pathway of this compound in water.

Experimental Protocols for Photolysis Studies

A standardized protocol for assessing the direct photolysis of chemicals in water is outlined in the OECD Guideline for Testing of Chemicals, No. 316.[6] A typical experimental workflow is described below.

Materials and Reagents

-

This compound analytical standard

-

High-purity water (e.g., Milli-Q)

-

Buffer solutions (for pH control)

-

Acetonitrile or other suitable organic solvent (for stock solutions and analysis)

-

Quartz or borosilicate glass reaction vessels

-

Light source (e.g., xenon arc lamp with filters to simulate sunlight, or specific wavelength UV lamps)

-

Radiometer for measuring light intensity

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Experimental Workflow

Caption: General experimental workflow for a photolysis study.

Analytical Methods

The identification and quantification of this compound and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector for quantification of the parent compound.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the identification and quantification of both the parent compound and its degradation products, especially for polar and non-volatile compounds.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for some polar analytes.

Conclusion

The photolytic degradation of this compound in aqueous solutions is a complex process that is not yet fully elucidated. While direct photolysis appears to be a slower process than photocatalytic degradation, the potential for transformation under environmental sunlight exists. The likely degradation pathway involves oxidation of the phosphorodithioate group and cleavage of the side chain, leading to the formation of 6-chlorobenzoxazolone and various phosphorus-containing acids, which may undergo further degradation. Further research employing high-resolution mass spectrometry is needed to definitively identify the photolytic degradation products of this compound and to determine the quantum yield and kinetics of its direct photolysis in water. This information is crucial for accurately assessing the environmental risk posed by this pesticide.

References

- 1. Investigation of this compound Residues in the Early and Late Varieties of Peach Products of Orchards Saman City Chaharmahal and Bakhtiari Province in 2019 - Journal of Nutrition and Food Security [jnfs.ssu.ac.ir]

- 2. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Photocatalytic degradation of an organophosphorus pesticide this compound in aqueous suspensions of titanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of a UPLC-MS/MS method for pesticide analysis in paddy water and evaluation of anodic TiO2 nanostructured films for pesticide photodegradation and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]

Phosalone Hydrolysis: A Technical Examination of Rate and Byproduct Formation Under Varying pH Conditions

For Immediate Release

This technical guide provides an in-depth analysis of the hydrolysis of phosalone, an organothiophosphate insecticide and acaricide. The document is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed look at the chemical stability of this compound in aqueous solutions. The guide focuses on the kinetics of its degradation and the identification of its primary byproducts under acidic, neutral, and alkaline conditions.

Executive Summary

This compound's persistence and degradation pathway are critically influenced by the pH of the surrounding environment. It exhibits considerable stability under neutral and acidic conditions. However, in alkaline environments, its degradation accelerates significantly. The primary hydrolysis byproducts identified are 6-chlorobenzoxazolone and diethylphosphorothioic acid, with this compound-oxon also forming as a result of oxidation. Understanding these degradation kinetics is crucial for environmental risk assessment and the development of effective analytical and remediation methodologies.

This compound Hydrolysis Kinetics

The rate of this compound hydrolysis is markedly dependent on pH. In acidic and neutral aqueous solutions, the compound is relatively stable. Studies show that at pH levels of 5 and 7, there is less than 10% degradation observed over a period of four weeks.[1] This stability diminishes drastically under alkaline conditions. At a pH of 9, the hydrolysis half-life of this compound is significantly shorter, reported to be just 9 days.[1] While one report indicated a hydrolysis rate of 0.00350 per day, corresponding to a half-life of 198 days, the specific pH conditions for this measurement were not provided.[2] Theoretical studies on the alkaline hydrolysis of this compound suggest that the reaction can proceed through either a multi-step pathway involving a pentavalent intermediate or a direct one-step mechanism, influenced by the orientation of the attacking nucleophile.[3][4]

Table 1: Summary of this compound Hydrolysis Rate Data

| pH Level | Temperature (°C) | Half-Life (t½) | Rate Constant (k) | Degradation after 4 Weeks | Reference |

| 5 | Not Specified | Stable | Not Specified | < 10% | [1] |

| 7 | Not Specified | Stable | Not Specified | < 10% | [1] |

| 9 | Not Specified | 9 days | Not Specified | Not Applicable | [1] |

| Not Specified | 25 (Assumed) | 198 days | 0.00350 day⁻¹ | Not Specified | [2] |

Hydrolysis Byproducts and Degradation Pathway

The hydrolysis of this compound in alkaline solutions leads to the cleavage of the phosphorus-sulfur bond.[5] This process results in the formation of two principal byproducts: 6-chloro-2-oxobenzoxazole and diethylphosphorothioic acid.[2] Some reports also note the formation of 6-chlorobenzoxazolone, diethylphosphoric acid, and formaldehyde (B43269) as the main hydrolysis products.[2]

In addition to hydrolysis, this compound can undergo oxidation, particularly in the presence of sunlight, to form this compound-oxon. This oxygen analog is also subject to hydrolysis and is reported to degrade even more rapidly than the parent this compound compound.[1]

Caption: Fig. 1: this compound Hydrolysis Pathway under alkaline conditions.

Experimental Protocols

The study of this compound hydrolysis involves controlled laboratory experiments to determine degradation rates and identify byproducts. A generalized protocol is outlined below.

Hydrolysis Rate Determination

-

Preparation of Buffer Solutions: Standard buffer solutions are prepared for a range of pH values, typically covering acidic (pH 4-5), neutral (pH 7), and alkaline (pH 9) conditions.[6]

-

Sample Preparation: A stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) is prepared. An aliquot of this stock solution is added to the buffer solutions in sterile, dark containers to achieve a known initial concentration. The use of radiolabelled [14C]this compound is common for tracking purposes.[7]

-

Incubation: Samples are incubated at a constant temperature in the dark to prevent photolysis.[6]

-

Sampling: Aliquots are withdrawn at predetermined time intervals.

-

Extraction and Analysis: The concentration of remaining this compound is determined. This typically involves liquid-liquid extraction with a solvent like dichloromethane (B109758), followed by analysis using Gas Chromatography (GC) with an Electron Capture Detector (ECD) or High-Performance Liquid Chromatography (HPLC).[7][8]

-

Data Analysis: The natural logarithm of the this compound concentration is plotted against time. The slope of this line provides the pseudo-first-order rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Byproduct Identification

-

Sample Preparation and Aging: Samples are prepared as described above and allowed to degrade for a period sufficient to generate detectable levels of byproducts (e.g., after 75% degradation).[7]

-

Extraction: The aqueous samples are extracted with appropriate organic solvents (e.g., dichloromethane and ethyl acetate) to isolate the parent compound and its degradation products.[7]

-

Chromatographic Separation: The components of the extract are separated using techniques such as Thin-Layer Chromatography (TLC) or HPLC.[1][7]

-

Identification: The separated byproducts are identified using spectroscopic methods, primarily Mass Spectrometry (MS) coupled with GC (GC-MS) or LC (LC-MS), by comparing their mass spectra and retention times to those of authentic reference standards.

Caption: Fig. 2: General Analytical Workflow for this compound Hydrolysis Studies.

References

- 1. fao.org [fao.org]

- 2. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.viu.ca [web.viu.ca]

- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]

Environmental fate and dissipation kinetics of Phosalone in citrus orchards

An In-Depth Technical Guide on the Environmental Fate and Dissipation Kinetics of Phosalone in Citrus Orchards

Introduction

This compound is an organophosphorus insecticide and acaricide used to control a range of pests on various crops, including citrus trees.[1] As with any agricultural chemical, understanding its environmental fate—how it moves, persists, and breaks down in the ecosystem—is critical for assessing environmental risk and ensuring food safety. This compound is known to be a non-systemic pesticide, meaning it does not readily penetrate into the plant's vascular system and tends to accumulate in the peel of the fruit and the cuticle of the leaves.[1] This guide provides a comprehensive overview of the dissipation kinetics, degradation pathways, and analytical methodologies relevant to this compound in a citrus orchard environment, intended for researchers and food safety professionals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. This compound is characterized by its low water solubility and a high octanol-water partition coefficient (Log Kₒw), indicating a tendency to associate with organic matter, such as soil and the waxy cuticle of citrus fruits, rather than dissolving in water.

| Property | Value | Reference |

| Chemical Class | Organophosphorus, Phosphorodithioate | [1][2] |

| IUPAC Name | 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one | [3] |

| Molecular Formula | C₁₂H₁₅ClNO₄PS₂ | [3] |

| Molar Mass | 367.8 g/mol | [3] |

| Water Solubility | 1.4 mg/L at 20°C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.01 at 20°C | [2] |

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg at 25°C | [2] |

Environmental Fate and Dissipation Kinetics

This compound dissipates in the environment through several mechanisms, including abiotic processes like photolysis and hydrolysis, and biotic processes such as microbial degradation. Its persistence is generally low, though this varies across different environmental compartments.

Dissipation in Soil and Water

In soil, this compound has a relatively short persistence, with a reported field half-life of 3 to 7 days.[3] Degradation is primarily driven by microbial activity. In aquatic environments, its fate is heavily influenced by sunlight. Photolysis in water at a pH of 5 is very rapid, with a half-life of only 15-20 minutes.[2]

Dissipation on Plant Surfaces

While specific dissipation data for citrus is not extensively detailed in the available literature, studies on other fruit crops provide valuable insights. The dissipation follows first-order kinetics, where the rate of degradation is proportional to the concentration.[4] Half-life values on apples, grapes, and alfalfa have been reported at 2.5 days, 9.9-16.0 days, and 4.0 days, respectively.[3] Given its properties, this compound residues on citrus are expected to be concentrated on the peel.

Degradation Pathways and Metabolites

This compound metabolism in plants is limited, with the parent compound comprising the majority (75-92%) of the detected residues.[2] The primary degradation pathways lead to the formation of several metabolites. Environmental factors such as oxygen and light can convert this compound to This compound oxon , which exhibits higher toxicity.[1] Other significant degradation products include 6-chlorobenzoxazolone , which has been detected at low levels (2-7%) in leaf extracts.[2]

Experimental Protocols

To accurately determine the dissipation kinetics of this compound in a citrus orchard, rigorous field and laboratory protocols are required.

Field Dissipation Study Design

A typical field study involves the application of this compound to a designated plot of citrus trees, followed by sample collection over a set period.

-

Application: Apply this compound using calibrated commercial equipment, such as a lift-mounted sprayer, to ensure uniform coverage at a known rate.[4][5]

-

Sampling: Collect random samples of citrus fruits, leaves, and soil from multiple trees within the treated plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days post-application).[4]

-

Sample Handling: Place samples in labeled bags and transport them to the laboratory in coolers. Store frozen until analysis to prevent further degradation.

Residue Analysis: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted technique for extracting pesticide residues from high-moisture food matrices like citrus fruits.[6][7][8]

Protocol Steps:

-

Homogenization: Weigh 10-15 g of a homogenized sample (e.g., whole orange, peel) into a 50 mL centrifuge tube.[8][9]

-

Extraction: Add 10-15 mL of acetonitrile (B52724) (often containing 1% acetic acid) to the tube. Shake vigorously for 1 minute to ensure thorough mixing with the sample matrix.[9][10]

-

Salting-Out (Liquid-Liquid Partitioning): Add a packet of extraction salts, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate/citrate buffers. Shake vigorously for another minute. The salts absorb water and induce phase separation, driving the pesticides into the acetonitrile layer.[8][9]

-

Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to achieve a clean separation between the upper acetonitrile layer and the aqueous/solid sample matrix.[8]

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing dSPE sorbents. This typically includes anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent, which effectively removes organic acids, sugars, and other matrix components that could interfere with analysis.[7][9]

-

Final Preparation: Vortex and centrifuge the dSPE tube. The final, cleaned-up extract is then ready for instrumental analysis.

Instrumental Analysis

The cleaned extracts are analyzed using chromatographic techniques to separate and quantify the this compound residues.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method commonly used for multi-residue pesticide analysis in complex matrices like citrus.[6][7][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Also a robust and widely used technique suitable for the analysis of organophosphorus pesticides like this compound.[12][13]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A viable alternative for quantifying this compound, particularly when MS detectors are not available.[1][14]

Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the properties, persistence, and degradation of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Class | Organophosphorus, Phosphorodithioate | [1][2] |

| Water Solubility | 1.4 mg/L at 20°C | [2] |

| Log Kₒw | 4.01 at 20°C | [2] |

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg at 25°C |[2] |

Table 2: Dissipation Half-Life (t½) of this compound in Various Matrices Note: Specific, peer-reviewed half-life data for this compound in citrus orchards were not available in the searched literature. The data below is from other relevant matrices.

| Matrix | Half-Life (t½) | Conditions | Reference |

|---|---|---|---|

| Water | 15-20 minutes | pH 5, with photolysis | [2] |

| Soil | 3-7 days | Field conditions | [3] |

| Apples | 2.5 days | Field application | [3] |

| Grapes | 9.9-16.0 days | Field application | [3] |

| Alfalfa | 4.0 days | Field application |[3] |

Table 3: Major Degradation Products of this compound

| Degradation Product | Description | Reference |

|---|---|---|

| This compound Oxon | Formed through oxidation by light or metabolic processes. More toxic than the parent compound. | [1] |

| 6-chlorobenzoxazolone | A principal metabolite found at low levels (2-7%) in plant leaf extracts. | [2] |

| Bound Residues | In soil, a portion of the residues can become strongly adsorbed to soil organic matter. |[3] |

Conclusion

This compound is a non-persistent insecticide whose environmental fate is characterized by rapid degradation, particularly in water through photolysis and in soil via microbial action. While specific dissipation kinetics in citrus fruits require further targeted research, data from other crops suggest a relatively short half-life on plant surfaces. Residues are expected to be concentrated in the peel due to the compound's lipophilic nature and non-systemic properties. The QuEChERS method coupled with LC-MS/MS or GC-MS provides a robust and validated protocol for the accurate monitoring of this compound and its metabolites in citrus, ensuring compliance with regulatory limits and safeguarding consumer health.

References

- 1. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]

- 2. fao.org [fao.org]

- 3. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissipation study of ten insecticides in apples under field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.flvc.org [journals.flvc.org]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Τemporal Variation in Pesticide Residues in Citrus Fruits from Chios, Greece, before and after the Development of an Integrated Pest Management Strategy (IPMS): A Five-Year Study (LIFE13 ENV GR/000414) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Pesticides in Oranges: Exploring QuEChERS for Peel, Pulp, and Whole Fruit [restek.com]

- 10. ikm.org.my [ikm.org.my]

- 11. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Combination of QuEChERS and DLLME for GC-MS determination of pesticide residues in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phosalone's Mode of Action on the Insect Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosalone is a broad-spectrum organophosphate insecticide and acaricide that exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE) within the insect nervous system.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in continuous and uncontrolled nerve impulses. This hyperexcitation of the nervous system ultimately causes paralysis and death of the insect. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Cholinergic Synapse as a Target

The insect central nervous system relies heavily on cholinergic neurotransmission for rapid synaptic signaling.[2] In a healthy synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, leading to the opening of ion channels and the propagation of the nerve signal. To terminate this signal and allow for subsequent nerve impulses, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline (B1196258) and acetate.[3][4][5]

Organophosphate insecticides like this compound are potent neurotoxins because they disrupt this finely regulated process by targeting and inhibiting AChE.[6]

Molecular Mechanism of this compound Action

This compound is a weak acetylcholinesterase inhibitor in its original form.[7] However, it is metabolically activated in the insect to its oxygen analog (this compound-oxon), which is a much more potent inhibitor of AChE. This bioactivation is a critical step in its insecticidal activity.

The primary mode of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[8] The organophosphate moiety of this compound binds to the serine hydroxyl group in the active site of AChE, forming a stable, phosphorylated enzyme that is functionally inactive.[6] This inactivation prevents the hydrolysis of acetylcholine.

The consequences of AChE inhibition are severe for the insect's nervous system:

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.[3][4]

-

Continuous Nerve Stimulation: The excess acetylcholine repeatedly binds to and stimulates the postsynaptic nicotinic acetylcholine receptors (nAChRs).[3]

-

Hyperexcitation and Paralysis: This leads to a state of constant nerve firing, causing tremors, uncoordinated movement, paralysis, and ultimately, the death of the insect.[3][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as an AChE inhibitor can be quantified using several key parameters, including the half-maximal inhibitory concentration (IC50) and the bimolecular inhibition rate constant (ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ki value reflects the rate at which the inhibitor inactivates the enzyme.

| Parameter | Enzyme | Organism/Tissue | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Mouse Brain | 170 mg/kg | [9] |

| IC50 | Acetylcholinesterase (AChE) | in vitro MFO coupling system | 3.7 x 10⁻⁶ M | [9] |

| IC50 | Butyrylcholinesterase (BuChE) | in vitro MFO coupling system | 2.5 x 10⁻⁷ M | [9] |

| ki | Acetylcholinesterase (AChE) | Not Specified | ~10² M⁻¹·min⁻¹ | [9] |

| ki | Butyrylcholinesterase (BuChE) | Not Specified | ~10² M⁻¹·min⁻¹ | [9] |

Experimental Protocols

In Vitro Assay for Acetylcholinesterase Inhibition (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[10][11][12][13][14] This assay is based on the reaction of the product of AChE activity, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[10][11][14]

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Purified acetylcholinesterase (from electric eel or specific insect source)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer at pH 8.0.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare a stock solution of AChE in the phosphate buffer and keep it on ice.

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer, DTNB, and ATCI.

-

Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, AChE solution, DTNB, and the this compound solution at different concentrations.

-

-

Pre-incubation:

-

Add the buffer, AChE, DTNB, and this compound/solvent to the respective wells.

-

Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[14]

-

-

Initiation of Reaction:

-

Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every 10 seconds for 3 minutes).[14]

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Electrophysiological Analysis of Neuronal Activity

General Protocol Outline (Hypothetical):

-

Neuron Preparation:

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp or extracellular recording configuration to monitor the electrical activity of a single neuron or a neuronal population.

-

-

Baseline Activity Recording:

-

Record the spontaneous firing rate, resting membrane potential, and responses to depolarizing current injections under control conditions.

-

-

This compound Application:

-

Perfuse the neuronal preparation with a saline solution containing a known concentration of this compound.

-

-

Post-Application Recording:

-

Continuously record the neuronal activity during and after the application of this compound.

-

Observe changes in firing patterns, such as an increase in spontaneous firing, prolonged depolarization, or the appearance of seizure-like activity, which would be consistent with the hyperexcitatory effects of AChE inhibition.

-

-

Data Analysis:

-

Compare the electrophysiological parameters before and after this compound application to quantify its effects on neuronal excitability.

-

Visualizing the Impact of this compound

Signaling Pathway of this compound's Action

The following diagram illustrates the normal cholinergic synaptic transmission and how it is disrupted by this compound.

Caption: Cholinergic synapse disruption by this compound.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in the Ellman's assay for determining this compound's inhibitory effect on AChE.

Caption: Workflow for Ellman's AChE inhibition assay.

Conclusion

This compound's efficacy as an insecticide is directly attributable to its potent inhibition of acetylcholinesterase in the insect nervous system. The resulting accumulation of acetylcholine leads to a cascade of neurotoxic effects, culminating in paralysis and death. Understanding the molecular details of this mode of action is crucial for the development of more selective and environmentally benign insecticides, as well as for managing insecticide resistance. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and its target, contributing to the advancement of neurotoxicology and insecticide science.

References

- 1. This compound | C12H15ClNO4PS2 | CID 4793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrophysiological Analysis of Synaptic Transmission in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 8. Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. japsonline.com [japsonline.com]

- 15. Electrophysiological analysis of synaptic transmission in central neurons of Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Electrophysiological analysis of synaptic transmission in central neurons of Drosophila larvae. | Semantic Scholar [semanticscholar.org]

- 17. Behavioral and electrophysiological analysis of general anesthesia in 3 background strains of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Phosalone and Its Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, metabolic pathways, and analytical characterization of Phosalone, an organophosphate insecticide and acaricide.[1][2][3][4] Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a valuable resource for professionals in chemical research and development.

Synthesis of this compound

This compound is a non-systemic, broad-spectrum organophosphate pesticide.[1] Its synthesis involves a multi-step chemical process starting from basic precursors. The most common synthesis route involves the condensation of 6-chloro-3-chloromethylbenzoxazolone with sodium O,O-diethylphosphorodithioate.[1][2]

The overall synthesis pathway begins with the formation of Benzoxazolone from urea (B33335) and O-aminophenol. This intermediate is then chlorinated and subsequently chloromethylated before the final condensation step.[1]

Caption: Synthesis pathway of this compound.

The following protocol outlines the key steps in the synthesis of this compound based on established chemical transformations.[1]

-

Synthesis of Benzoxazolone:

-

React urea and O-aminophenol under appropriate temperature and pressure conditions to yield Benzoxazolone.

-

-

Chlorination:

-

Chlorinate the Benzoxazolone intermediate to produce 6-chlorobenzoxazolone. This step typically involves a suitable chlorinating agent.

-

-

Chloromethylation:

-

Perform chloromethylation on 6-chlorobenzoxazolone to obtain 3-chloromethyl-6-chlorobenzoxazolone.

-

-

Condensation:

-

Condense 3-chloromethyl-6-chlorobenzoxazolone with sodium O,O-diethylphosphorodithioate. This final step yields the this compound molecule.[1]

-

-

Purification:

-

The crude product should be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

-

This compound is a stable, white, non-hygroscopic crystalline solid with a slight garlic-like odor.[1] It is relatively stable to heat but is hydrolyzed by strong acids and alkalis.[1]

| Property | Value | Reference |

| Physical State | Crystalline Solid | [5] |

| Color | White | [5] |

| Molecular Formula | C₁₂H₁₅ClNO₄PS₂ | [3] |

| Molecular Weight | 367.8 g/mol | [3][5] |

| Melting Point | 42-48 °C | [5][6] |

| Water Solubility | 1.4 - 1.7 ppm (at 20°C) | [5][6] |

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg (at 25°C) | [5][6] |

| Log P (octanol/water) | 4.01 | [6] |

Primary Metabolites of this compound

The metabolism of this compound in biological systems is characterized by rapid transformation and elimination, primarily through urine and feces.[1][7] The main metabolic processes include oxidation, hydrolysis, and conjugation.[3][6][7] The primary metabolites are formed through the oxidation of this compound to its oxygen analog (this compound oxon) and the cleavage of the phosphorodithioate (B1214789) linkage.[3][7]

Caption: Metabolic pathway of this compound.

The metabolism of this compound results in several key breakdown products.

| Metabolite | Common Abbreviation | Formation Pathway | Reference |

| This compound Oxon | - | Oxidation of the P=S bond to P=O | [3][7] |

| 6-chlorobenzoxazolone | CBZ | Hydrolysis of the ester linkage | [3][6] |

| O,O-diethyl phosphorodithioate | DEDTP | Cleavage of the P-S bond in this compound | [7][8] |

| O,O-diethyl phosphorothioate | DETP | Cleavage of the P-S bond in this compound Oxon | [7][8] |